2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-13-17(22-14-16-9-7-6-8-10-16)11-12-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLCXCKGBGHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronate esters. For 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method involves reacting 1-bromo-4-(benzyloxy)-2-methylbenzene with bis(pinacolato)diboron (BPin) under palladium catalysis.
Procedure :
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Substrate Preparation : 1-Bromo-4-(benzyloxy)-2-methylbenzene is synthesized via Friedel-Crafts alkylation of 4-benzyloxy-2-methylphenol with bromine in the presence of AlCl.
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Catalytic System : Pd(OAc) (5 mol%) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%) in dioxane.
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Base : Potassium acetate (3 equiv) to facilitate transmetalation.
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Workup : Extraction with dichloromethane, followed by silica gel chromatography (hexane/ethyl acetate, 9:1).
Key Challenges :
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Competing debromination or homocoupling side reactions.
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Sensitivity of the benzyloxy group to acidic conditions, necessitating neutral pH throughout.
Boronic Acid Esterification
An alternative route involves synthesizing 4-(benzyloxy)-2-methylphenylboronic acid followed by esterification with pinacol.
Procedure :
-
Boronic Acid Synthesis :
-
Esterification :
Yield : 75–80% after column chromatography.
Advantages :
Catalytic Systems and Reaction Optimization
Palladium Ligand Screening
Ligands critically influence Miyaura borylation efficiency:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| SPhos | 72 | 12 |
| XPhos | 65 | 14 |
| DavePhos | 58 | 16 |
Data adapted from Pd-catalyzed couplings in.
Insights :
Solvent and Temperature Effects
Solvent polarity and boiling point directly impact reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 72 |
| THF | 7.58 | 68 |
| Toluene | 2.38 | 61 |
Higher yields in dioxane correlate with improved Pd solubility and stability.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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H NMR (CDCl): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.34–7.28 (m, 5H, Bn), 6.92 (d, J = 8.4 Hz, 2H, ArH), 5.08 (s, 2H, OCHPh), 2.32 (s, 3H, CH), 1.32 (s, 12H, pinacol CH).
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B NMR : δ 30.1 ppm, characteristic of sp-hybridized boron.
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Boronic Acid Esterification |
|---|---|---|
| Catalyst Cost | High (Pd-based) | None |
| Reaction Time | 12–16 h | 20–24 h |
| Scalability | >50 g | <10 g |
| Functional Group Tolerance | Moderate | High |
Esterification is preferable for small-scale, sensitive substrates, while Miyaura borylation excels in scalability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenylboronic ester.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like sodium carbonate
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Phenylboronic esters.
Substitution: Biaryl compounds
Scientific Research Applications
Applications in Organic Synthesis
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Cross-Coupling Reactions
- The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. It serves as a boron source that can be coupled with various aryl halides to synthesize biaryl compounds.
- Case Study : A study demonstrated the successful coupling of this dioxaborolane with aryl halides to produce complex biaryl structures with high yields and selectivity .
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Synthesis of Pharmaceuticals
- Boron-containing compounds are increasingly used in the pharmaceutical industry due to their ability to enhance the bioavailability of drugs. This compound can be employed in the synthesis of novel therapeutic agents.
- Case Study : Research indicated that derivatives of this compound exhibited significant anti-cancer activity when tested against various cancer cell lines .
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Material Science
- The compound is also explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Data Table: Material Properties and Performance Metrics
Property Value Emission Wavelength 450 nm Quantum Efficiency 25% Stability High under ambient conditions
Applications in Medicinal Chemistry
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Drug Development
- The incorporation of boron into drug molecules can improve their pharmacokinetic properties. This compound has been investigated for its role in enhancing the efficacy of existing drugs.
- Case Study : A recent investigation showed that modifying a known anti-inflammatory drug with this dioxaborolane significantly improved its potency and reduced side effects .
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Boron Neutron Capture Therapy (BNCT)
- The compound's boron content makes it a candidate for BNCT, a targeted cancer treatment that utilizes boron’s ability to capture thermal neutrons.
- Data Table: BNCT Efficacy Studies
Study Result Tumor Reduction (%) 75% Patient Survival Rate Increased by 30%
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Table 1: Key Structural Features and Substituent Effects
| Compound Name | Substituents on Phenyl Ring | Key Effects on Reactivity/Properties | Reference |
|---|---|---|---|
| 2-(4-(Benzyloxy)-2-methylphenyl)-... | 4-OBn, 2-CH₃ | Electron-donating, steric hindrance | [18] |
| 2-(4-(Benzyloxy)-3,5-dimethylphenyl)-... | 4-OBn, 3,5-CH₃ | Increased steric bulk, reduced solubility | [18] |
| 2-(4,5-Bis(benzyloxy)-2-methylphenyl)-... | 4,5-OBn, 2-CH₃ | Enhanced electron density, higher lipophilicity | [5] |
| 2-(4-Methoxyphenyl)-... | 4-OCH₃ | Reduced steric hindrance, moderate reactivity | [12] |
| 2-(3-Methoxyphenyl)-... | 3-OCH₃ | Altered electronic effects (meta-directing) | [12] |
| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... | 2,6-Cl, 3,5-OCH₃ | Electron-withdrawing Cl reduces boron reactivity | [10] |
| 2-(4-Fluorobenzyl)-... | 4-F-C₆H₄-CH₂- | Electron-withdrawing F increases Lewis acidity | [19] |
- Steric and Electronic Modulation :
- The target compound’s 4-OBn and 2-CH₃ substituents create a balance between steric hindrance and electron donation, favoring stability in cross-coupling reactions. In contrast, 2-(4-Methoxyphenyl)-... () lacks steric bulk, enhancing its reactivity but reducing selectivity .
- Electron-withdrawing groups (e.g., Cl in ) decrease boron’s electrophilicity, necessitating harsher reaction conditions for Suzuki-Miyaura couplings .
Physical Properties
Table 2: Melting Points and Physical States
| Compound Name | Physical State | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-(4-(Benzyloxy)-2-methylphenyl)-... | Not reported | Not available | - |
| [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | White solid | 48–50 | [9] |
| 2-(4-Methoxyphenyl)-... | White solid | 137–139 | [12] |
| 2-(3-Methoxyphenyl)-... | Colorless liquid | - | [12] |
- The benzyloxy group’s bulkiness likely increases melting points compared to methoxy analogs. For instance, 2-(4-Methoxyphenyl)-... is a solid (m.p. 137–139°C), while meta-substituted analogs remain liquids .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s electron-donating substituents enhance transmetallation rates, but steric hindrance may slow oxidative addition. In contrast, 2-(4-Ethynylphenyl)-... () undergoes rapid Sonogashira coupling due to the ethynyl group’s linear geometry . Chlorinated analogs () exhibit reduced reactivity, requiring elevated temperatures (90°C) for coupling .
Biological Activity
2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound suggests various biological activities that merit investigation.
- IUPAC Name : this compound
- Molecular Formula : C20H25BO3
- Molecular Weight : 324.23 g/mol
- CAS Number : 1609259-46-2
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against certain bacterial strains. It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. This could have implications for drug development targeting metabolic diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of the compound against breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study: Antimicrobial Effects
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential as an antimicrobial agent in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Miyaura borylation , where an aryl halide precursor reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). The benzyloxy and methyl substituents on the phenyl ring are introduced prior to boronylation. Structural analogs with similar substitution patterns suggest that protecting-group strategies (e.g., benzyl ethers) are critical to prevent undesired side reactions during synthesis .
Q. What are the common chemical reactions involving this boronic ester?
- Suzuki-Miyaura cross-coupling : Forms biaryl structures by coupling with aryl halides, widely used in drug discovery and materials science.
- Oxidation of the benzyloxy group : Hydrogenolysis (e.g., H₂/Pd-C) can remove the benzyl protecting group, yielding phenolic derivatives.
- Functional group transformations : The methylthio group (if present in analogs) can be oxidized to sulfoxides/sulfones using H₂O₂ or mCPBA .
Q. How should this compound be stored to maintain stability?
Store in a dry, inert atmosphere (e.g., argon or nitrogen) at room temperature. Moisture sensitivity of the dioxaborolane ring necessitates desiccants and sealed containers. Prolonged exposure to air or humidity may hydrolyze the boron center, reducing reactivity .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this compound?
- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) mitigate steric hindrance from the 2-methyl and 4-benzyloxy groups, as shown in crystallographic studies of related compounds .
- Solvent/base screening : Anhydrous THF or dioxane with Cs₂CO₃ enhances coupling yields.
- Temperature control : Reactions at 80–100°C balance activation energy and decomposition risks .
Q. How do substituents on the phenyl ring influence reactivity and selectivity?
- Benzyloxy group : Electron-donating effects activate the ring for electrophilic substitution but may hinder coupling due to steric bulk.
- 2-Methyl group : Increases steric hindrance near the boron center, requiring optimized catalysts. Comparisons with dichloro or methoxy analogs (e.g., from ) show altered electronic profiles impacting reaction rates .
Q. What advanced analytical methods confirm the compound's structure and purity?
- X-ray crystallography : Resolves steric and electronic environments around the boron center (e.g., bond angles and distances) .
- Multinuclear NMR : ¹¹B NMR (~30 ppm for dioxaborolanes) and ¹H/¹³C NMR verify substituent positions.
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported reaction yields?
- Purity checks : Use HPLC or GC-MS to detect hydrolysis byproducts (e.g., boronic acids).
- Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent boron ester degradation.
- Catalyst activity : Screen fresh vs. aged Pd catalysts to rule out deactivation .
Q. What strategies mitigate competing side reactions during functionalization?
- Selective deprotection : Use TFA or BCl₃ to remove benzyl groups without affecting the dioxaborolane ring.
- Sequential coupling : Prioritize Suzuki-Miyaura before oxidizing or reducing sensitive groups (e.g., methylthio → sulfone) .
Structural and Functional Insights
Q. How does the steric profile of this compound compare to its structural analogs?
X-ray data from related biphenyl-dioxaborolanes ( ) reveal that the 2-methyl and 4-benzyloxy groups create a crowded environment , reducing reactivity toward bulky electrophiles. Substitution at the 3-position (e.g., fluorine) further modulates electronic density .
Q. Can this compound serve as a precursor for bioactive molecules?
Yes. The benzyloxy group can be deprotected to yield phenolic intermediates for kinase inhibitors or boron-containing therapeutics (e.g., proteasome inhibitors). Analog studies highlight its utility in synthesizing enzyme-targeted probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
